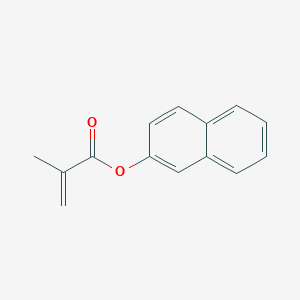
2-Naphthyl methacrylate
Übersicht
Beschreibung
2-Naphthyl methacrylate is a chemical compound with the empirical formula C14H12O2 . It has a molecular weight of 212.24 . It is used as a laboratory reagent and in the manufacture of substances .
Synthesis Analysis
An improved procedure for the synthesis of poly(2-naphthyl methacrylate) involves using methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer . The product is obtained in one step with a 47% yield after purification .
Molecular Structure Analysis
The molecular structure of 2-Naphthyl methacrylate contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .
Physical And Chemical Properties Analysis
2-Naphthyl methacrylate is a solid substance with a melting point of 62-64 °C . Its SMILES string is CC(=C)C(=O)Oc1ccc2ccccc2c1 .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
2-Naphthyl methacrylate is utilized in the synthesis of specialized polymers. An improved procedure for synthesizing poly(2-naphthyl methacrylate) involves a one-pot method that avoids the isolation and purification of the monomer, yielding the polymer with a 47% yield after purification . This polymer exhibits potential for creating fluorescence excimers and settling triplet states under photoirradiation, which could lead to the development of highly efficient plastic scintillators .
Medical Research Applications
In proteomics research, 2-Naphthyl methacrylate serves as a molecular building block. It’s used for the synthesis of polymers that can be employed in various biomedical applications, including the development of new materials for medical diagnostics and therapeutics .
Analytical Chemistry
2-Naphthyl methacrylate is applied in analytical chemistry as a fluorescent monomer. Its properties allow for its use in high-performance liquid chromatography (HPLC) columns for the separation of complex mixtures . This application is crucial for the analysis of various substances in research and industrial settings.
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the green synthesis and polymerization of monomers. It’s part of a new chemical approach that uses environmentally friendly catalysts, contributing to more sustainable chemical processes .
Industrial Uses
2-Naphthyl methacrylate finds industrial applications as a fluorescent monomer. It’s used in the manufacturing of products that require fluorescence, such as certain types of dyes and markers . Its solid form and stability under storage conditions make it suitable for large-scale industrial processes.
Environmental Applications
While specific environmental applications of 2-Naphthyl methacrylate are not directly mentioned in the available literature, its role as a fluorescent monomer suggests potential uses in environmental sensing and monitoring. The ability to detect and measure various environmental parameters could be enhanced by the fluorescence properties of polymers derived from this compound .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Naphthyl methacrylate is a fluorescent monomer . It is primarily used in the field of proteomics research
Mode of Action
The mode of action of 2-Naphthyl methacrylate is largely based on its chemical properties. As a methacrylate, it can undergo polymerization, a process where molecules join together to form a polymer chain. This property is often exploited in the creation of various polymeric materials .
Biochemical Pathways
Its polymerization process can be initiated by ultraviolet (uv) and visible light (vl) irradiation .
Result of Action
The primary result of 2-Naphthyl methacrylate’s action is the formation of polymeric materials. For example, it has been used in the synthesis of poly(2-naphthyl methacrylate), a fluorescent polymer . This polymer has potential applications in the creation of highly efficient plastic scintillators, which are fluorescent polymers able to emit light when exposed to ionizing radiations .
Action Environment
The action of 2-Naphthyl methacrylate can be influenced by environmental factors such as temperature and light. For instance, its polymerization process can be initiated by UV and VL irradiation . Additionally, the decomposition of poly(2-naphthyl methacrylate) occurs in the range of 216–314 °C .
Eigenschaften
IUPAC Name |
naphthalen-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYJPWMGYDJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28702-85-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-naphthalenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28702-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40146693 | |
| Record name | 2-Naphthyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl methacrylate | |
CAS RN |
10475-46-4 | |
| Record name | 2-Naphthyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10475-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010475464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solvent choice affect the polymerization of 2-naphthyl methacrylate?
A1: The solvent plays a crucial role in the radical polymerization of 2-NM. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to poly(2-naphthyl methacrylate)s with higher isotactic triad content compared to solvents with lower dielectric constants [, , ]. This is attributed to the influence of the solvent on the association and dissociation of monomer molecules, affecting the polymerization kinetics and polymer tacticity [, , ].
Q2: Can you explain the role of intermolecular interactions in the polymerization of 2-NM?
A2: Intermolecular interactions significantly influence the polymerization of 2-NM. For instance, 2-NM forms donor-acceptor associates, as revealed by 1H NMR spectroscopy [, , ]. The strength of these interactions, influenced by the solvent's polarity and hydrogen bonding capability, directly impacts the reactivity ratios of 2-NM in copolymerization reactions with other monomers like acrylonitrile and monomethyl itaconate [, , ].
Q3: How does the polymerization of 2-NM compare to other methacrylates like methyl methacrylate?
A3: While both undergo radical polymerization, 2-NM exhibits greater sensitivity to the polymerization medium compared to methyl methacrylate []. This is attributed to the presence of the aromatic naphthyl ring in 2-NM, leading to stronger intermolecular interactions and solvent-dependent associations [].
Q4: What is the significance of the geometric structure of poly(decahydro-2-naphthyl methacrylate)s?
A4: Different geometric isomers of decahydro-2-naphthol lead to poly(decahydro-2-naphthyl methacrylate)s with varying side-group dynamics, significantly impacting the polymer's thermal and mechanical properties, particularly the glass transition temperature (Tg) []. This highlights the potential of tailoring polymer properties by controlling the isomeric composition of the monomer.
Q5: How do poly(2-naphthyl methacrylate)s interact with electron acceptors?
A5: The naphthyl group in poly(2-naphthyl methacrylate) acts as an electron donor, readily forming charge-transfer complexes with electron acceptors like tetracyanoethylene [, ]. This interaction influences the structure formation from solution and impacts the polymer's optical and electronic properties [, ].
Q6: Can you describe the fluorescence properties of 2-naphthyl methacrylate-containing polymers?
A6: Incorporating 2-NM into copolymers introduces fluorescence properties, making them suitable for applications like fluorescent probes and sensors. For instance, poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate)/Fe3O4 composite particles exhibit fluorescence due to the presence of 2-NM units []. Additionally, the fluorescence of 2-NM copolymers can be utilized to study energy migration and transfer processes within the polymer chain [].
Q7: What role does 2-naphthyl methacrylate play in the development of electron beam resists?
A7: Terpolymers of methyl methacrylate, methacrylic acid, and 2-NM have been explored as potential electron beam resists []. The incorporation of 2-NM influences the polymer's molecular weight, sensitivity to radiation, and potential for pattern formation, crucial factors for resist applications [].
Q8: How is 2-naphthyl methacrylate employed in membrane technology?
A8: 2-NM plays a key role in creating stimuli-responsive membranes for biorelated applications []. Grafting poly[2-(N,N-dimethylamino)ethyl methacrylate] (PDMAEMA) chains onto poly(vinylidene fluoride) (PVDF) via 2-NM enables the fabrication of porous microfiltration membranes with pH- and thermo-responsive permeability []. Additionally, these membranes can be further functionalized with 2-NM to introduce fluorescence or other desired properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



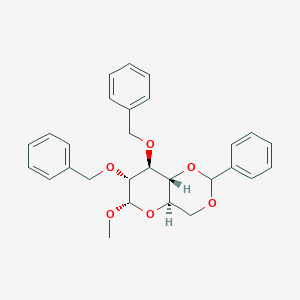
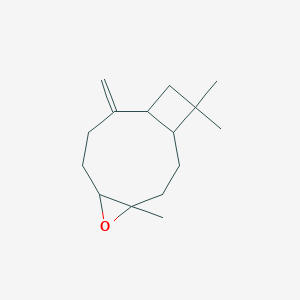
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
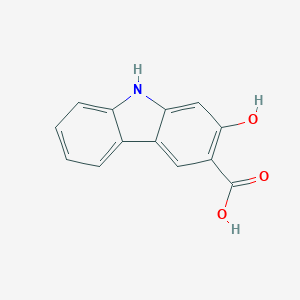

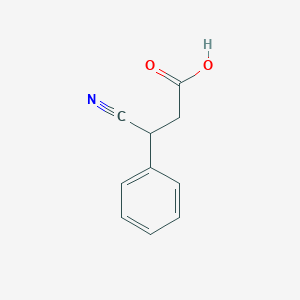

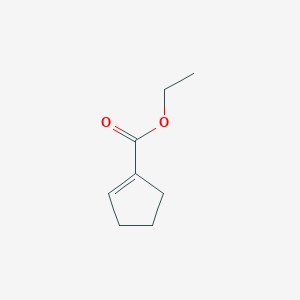
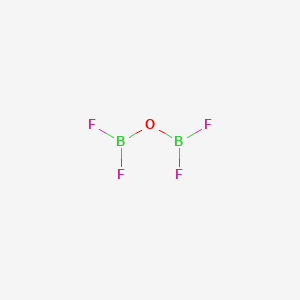
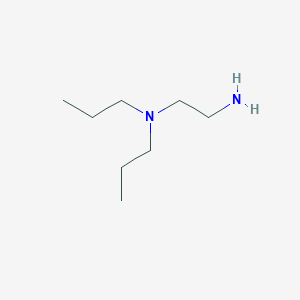
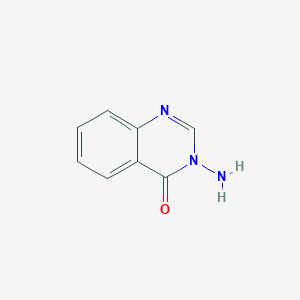


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)